molecular formula C11H7NO4 B2425486 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid CAS No. 2137591-52-5

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid

Cat. No. B2425486
CAS RN: 2137591-52-5
M. Wt: 217.18
InChI Key: DDJRPEQEENMNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as 2-furanilides . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of “this compound” involves selective oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid over a Fe-Anderson type catalyst .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H7NO4 . The InChI code is 1S/C11H7NO4/c13-6-7-1-2-8 (12-5-7)9-3-4-10 (16-9)11 (14)15/h1-6H, (H,14,15) . The Canonical SMILES is C1=CC (=NC=C1C=O)C2=CC=C (O2)C (=O)O .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 217.18 g/mol . The XLogP3-AA is 0.9 . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The rotatable bond count is 3 . The exact mass and monoisotopic mass are 217.03750770 g/mol . The topological polar surface area is 80.4 Ų . The heavy atom count is 16 .

Mechanism of Action

The mechanism of action of 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in vitro and in vivo. This compound has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid is its potent anti-inflammatory and analgesic activities, which make it a promising candidate for the development of novel drugs for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in the formulation of this compound-based drugs.

Future Directions

There are several future directions for the study of 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid. One of the major directions is the development of this compound-based drugs for the treatment of various inflammatory diseases. Another direction is the study of the structure-activity relationship of this compound and its derivatives to identify more potent and selective inhibitors of COX-2 and LOX. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans is also an important direction for future research.

Synthesis Methods

The synthesis of 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid involves the reaction of 5-formyl-2-pyridinecarboxylic acid with furfurylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile. The product is obtained in good yield and high purity by recrystallization from ethanol.

Scientific Research Applications

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid has been studied for its potential use in various fields of scientific research. One of the major applications of this compound is in medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic activities. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.

Safety and Hazards

The safety information for “5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid” indicates that it has a GHS07 signal word “Warning” and hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-(5-formylpyridin-2-yl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-6-7-1-2-8(12-5-7)9-3-4-10(16-9)11(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJRPEQEENMNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137591-52-5
Record name 5-(5-formylpyridin-2-yl)furan-2-carboxylic acid
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